molecular formula C17H17N3O2S B2928876 methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate CAS No. 750599-09-8

methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate

Cat. No.: B2928876
CAS No.: 750599-09-8
M. Wt: 327.4
InChI Key: ZEEUOOOLMCAAPF-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 2,5-dimethylpyrrole ring substituted with a 2-amino-1,3-thiazol-4-yl group. Its molecular formula is C₁₆H₁₆N₄O₂S (molecular weight: 352.39 g/mol). The structural complexity arises from the fusion of thiazole and pyrrole moieties, which are known for their roles in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents .

Properties

IUPAC Name

methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethylpyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-8-14(15-9-23-17(18)19-15)11(2)20(10)13-6-4-12(5-7-13)16(21)22-3/h4-9H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEUOOOLMCAAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate" . However, the search results do provide information regarding the properties, structure, and potential applications of related compounds, which can help to infer potential applications of the specified compound.

Chemical Information

  • Chemical Name: this compound HYDROCHLORIDE
  • Molecular Formula: C17H18ClN3O2SC_{17}H_{18}ClN_3O_2S
  • Molecular Weight: 363.86
  • CAS No: 1172047-05-0
  • MDL Number: MFCD08447220

Potential Applications Based on Analogous Compounds

Given that the compound contains both a thiazole and a pyrrole moiety, we can explore the applications of molecules containing these groups:

  • Thiazoles: Thiazoles and their derivatives have a wide range of applications in medicinal chemistry . They exhibit anticonvulsant activity, with some thiazole-bearing molecules showing significant anticonvulsant properties in tests .
  • Pyrroles: Pyrrole-containing compounds are also of interest in drug design and development .

Anticonvulsant Activity

Thiazoles have demonstrated anticonvulsant properties . For instance, a study showed that certain thiazole-integrated pyrrolidin-2-one analogues displayed anticonvulsant activity . Specifically, analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited the most activity, with a median anti-PTZ effective dose (ED) of 2.01 µM . Several other thiazole-bearing analogues with 2,4-dioxothiazolidine and 4-thiazolidinone nuclei have also shown anticonvulsant effects in various models .

Other Possible Applications

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared below with three key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups/Substituents
Target Compound C₁₆H₁₆N₄O₂S 352.39 Not reported 2-Amino-thiazole, pyrrole, benzoate ester
7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 2-Amino-thiazole, oxadiazole, propanamide
Methyl 4-[3-(2-cyanoacetyl)-2,5-dimethylpyrrol-1-yl]benzoate (CAS 729578-83-0) C₁₇H₁₆N₂O₃ 296.32 Not reported Cyanoacetyl, pyrrole, benzoate ester
Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzoate (IX, ) C₁₅H₁₇NO₂ 249.30 Not reported Pyrrole, benzoate ester
Key Observations:

Functional Group Diversity: The target compound and 7c both incorporate a 2-amino-1,3-thiazole group, but 7c replaces the benzoate ester with a propanamide linker and introduces a 1,3,4-oxadiazole ring . CAS 729578-83-0 substitutes the thiazole group with a cyanoacetyl unit, significantly altering electronic properties (electron-withdrawing cyano group) and reducing molecular weight . Compound IX lacks heterocyclic diversity, featuring only a pyrrole-benzoate structure, which simplifies its physicochemical profile .

Molecular Weight and Physicochemical Properties: The target compound (352.39 g/mol) and 7c (375 g/mol) have higher molecular weights due to additional heterocycles (thiazole/oxadiazole) and substituents. These larger molecules exhibit higher melting points (e.g., 7c: 134–178°C) compared to simpler analogs like Compound IX (249.30 g/mol) .

Biological Activity

Methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate (CAS No. 1172047-05-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O2SC_{17}H_{18}ClN_3O_2S with a molecular weight of 363.86 g/mol. The compound features a thiazole ring which is known for its role in various biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds containing the thiazole moiety exhibit potent anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation in various cell lines. A study reported that pyrrole derivatives demonstrate significant cytotoxicity against cancer cell lines such as MCF7 and NCI-H460, with IC50 values ranging from 3.12 to 12.5 μg/mL .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
AMCF73.12
BNCI-H46012.5
CHep-217.82

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Pyrrole derivatives have been evaluated for their activity against various bacterial strains. In vitro studies indicated that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential as effective antibacterial agents .

Anticonvulsant Activity

Research has highlighted the anticonvulsant effects of thiazole derivatives. For example, compounds were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, demonstrating significant protective effects against seizures at dosages of 100 mg/kg . The mechanisms involved include modulation of GABAergic transmission and interaction with voltage-gated ion channels.

Table 2: Anticonvulsant Activity Findings

CompoundDosage (mg/kg)Protection (%)Method
Thiazole Derivative A10066.67MES
Thiazole Derivative B10080PTZ

Study on Anticancer Properties

A notable study focused on the synthesis of thiazole-pyrrole derivatives and their evaluation against various cancer cell lines. The study found that specific substitutions on the thiazole ring significantly enhanced anticancer activity, leading to the identification of promising candidates for further development .

Evaluation of Antimicrobial Activity

Another research effort evaluated the antimicrobial efficacy of pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds could serve as lead structures for developing new antibiotics .

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